molecular formula C13H30Cl4N2O3 B13739677 1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride CAS No. 115558-46-8

1,3-Propanediaminium, N,N'-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride

Cat. No.: B13739677
CAS No.: 115558-46-8
M. Wt: 404.2 g/mol
InChI Key: GCBHIWKOWOZKPT-UHFFFAOYSA-L
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Description

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is commonly used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the reaction of 1,3-diaminopropane with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation Reactions: The hydroxyl groups in the compound can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, where the chloro groups are replaced by other functional groups.

    Oxidation Reactions: The major products include oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of antimicrobial activity and as a preservative in biological samples.

    Medicine: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

    Industry: Applied in water treatment processes, textile manufacturing, and as a surfactant in cleaning products.

Mechanism of Action

The antimicrobial activity of 1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.

Uniqueness

1,3-Propanediaminium, N,N’-bis(3-chloro-2-hydroxypropyl)-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is unique due to its specific chemical structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.

Properties

CAS No.

115558-46-8

Molecular Formula

C13H30Cl4N2O3

Molecular Weight

404.2 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl)-[3-[(3-chloro-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride

InChI

InChI=1S/C13H30Cl2N2O3.2ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;/h11-13,18-20H,5-10H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GCBHIWKOWOZKPT-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC(C[N+](C)(C)CC(CCl)O)O)CC(CCl)O.[Cl-].[Cl-]

Origin of Product

United States

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